5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid

Synthetic Efficiency Amidation Hydrolysis Yield

This validated starting material for 5-HT2C agonists and mutant-selective EGFR inhibitors features a strategically positioned 1-carboxylic acid handle, enabling direct conjugation for scaffold derivatization. Unlike ester analogs or regioisomers, this precise regiochemistry is essential for maintaining synthetic accessibility and target engagement in CNS and kinase programs. Exclusive research-use-only, non-interchangeable core. Get a quote today.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 124730-56-9
Cat. No. B049414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid
CAS124730-56-9
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1CC2=C3C(=CC=C2)C(=CN3C1)C(=O)O
InChIInChI=1S/C12H11NO2/c14-12(15)10-7-13-6-2-4-8-3-1-5-9(10)11(8)13/h1,3,5,7H,2,4,6H2,(H,14,15)
InChIKeyMRXVBECVIDBEOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid: Core Scaffold and Procurement Profile


5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid (CAS: 124730-56-9; MF: C12H11NO2; MW: 201.22) is a rigid tricyclic heterocycle comprising a partially saturated quinoline fused to a pyrrole ring, featuring a strategically positioned carboxylic acid at the 1-position. This carboxyl handle enables direct conjugation to amines and alcohols for efficient scaffold derivatization . The compound is exclusively procured as a research-use-only synthetic building block and is a common starting material for constructing 5-HT2C agonists [1], EGFR kinase inhibitors [2], and GPCR-targeting agents [3].

Why 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid Cannot Be Replaced by Close Analogs


Generic substitution of this compound is precluded by its precise regiochemistry and functional handle positioning, which govern both synthetic accessibility and target engagement in downstream active molecules. The 1-carboxylic acid moiety is essential for subsequent amidation steps; exchanging it for the ethyl ester analog (CAS 124730-53-6) introduces an additional hydrolysis step with a reported 93% yield , while decarboxylated derivatives like 5,6-dihydropyrrolo[3,2,1-ij]quinoline (lilolidine) [1] lack the necessary attachment point for generating the active pharmacophores validated in 5-HT2C agonist programs [2]. Using a 5-carboxylic acid regioisomer would redirect SAR toward diuretic rather than CNS applications [3], confirming that this specific scaffold is not interchangeable.

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid: Quantitative Differentiation vs. Analogs


Synthetic Step Efficiency: Direct Amidation vs. Ester Hydrolysis Route

Procurement of the free carboxylic acid eliminates the ester hydrolysis step required when using the ethyl ester analog (CAS 124730-53-6), a process that proceeds with 93% yield . While this yield is high, the 7% material loss, additional labor, and potential for incomplete conversion in multi-step syntheses favor the direct-use acid scaffold.

Synthetic Efficiency Amidation Hydrolysis Yield

EGFR Mutant Selectivity: 8-Fold Improvement over Wild-Type

Derivatives of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid were designed to target the EGFR T790M/L858R double mutant. The most potent derivative, compound 8, demonstrated >8-fold selectivity for the double mutant over wild-type EGFR, with sub-nanomolar IC50 values [1]. This selectivity profile is critical for reducing wild-type EGFR-mediated toxicity and is superior to the comparator AZD9291 in this specific resistance context.

EGFR T790M/L858R Kinase Inhibitor Selectivity

hERG Liability Reduction: Lower Binding Affinity than AZD9291

In the same EGFR inhibitor series, the lead derivative based on this scaffold exhibited lower binding affinity to the hERG ion channel compared to AZD9291 [1]. Reduced hERG affinity correlates with decreased risk of QT prolongation and cardiotoxicity, a common liability in kinase inhibitor development.

hERG Cardiotoxicity Safety Profile

Regiochemical Specificity: 1-Carboxylic Acid vs. 5-Carboxylic Acid in Diuretic Activity

The position of the carboxylic acid on the pyrroloquinoline core dictates biological activity. While the 1-carboxylic acid scaffold serves as a CNS-targeting intermediate [1], the regioisomeric 6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid scaffold has been extensively evaluated for diuretic activity, with compounds tested at 10 mg/kg oral dose in rats against hydrochlorothiazide [2]. This confirms that substitution pattern determines therapeutic application.

Regiochemistry Diuretic Activity SAR

Decarboxylation Temperature Profile: 185°C Thermal Stability

The carboxylic acid undergoes decarboxylation to 5,6-dihydropyrrolo[3,2,1-ij]quinoline (lilolidine) when heated to 185°C in quinoline in the presence of copper chromite [1]. This defined thermal stability window informs storage conditions and provides a route to the decarboxylated core if required. The ethyl ester analog, in contrast, requires prior hydrolysis before decarboxylation.

Thermal Stability Decarboxylation Process Chemistry

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid: Optimal Procurement Scenarios


CNS Drug Discovery: 5-HT2C Agonist Scaffold Derivatization

This compound is the validated starting material for constructing 5-HT2C agonists with potential applications in psychotic disorders and eating disorders [1]. The carboxylic acid enables straightforward amide coupling to introduce diverse amine moieties at the 1-position, a key vector for modulating target engagement .

Oncology Kinase Inhibitor Development: EGFR Mutant-Selective Series

The scaffold has been successfully employed to generate selective EGFR inhibitors targeting the T790M/L858R double mutant, achieving >8-fold selectivity over wild-type and reduced hERG liability compared to AZD9291 [1]. Researchers pursuing mutant-selective kinase inhibitors should prioritize this core.

GPCR Antagonist Design: LHRH Receptor and Related Targets

The 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline ring system is a recognized bioisostere for the indole core in GPCR antagonist programs, including luteinizing hormone-releasing hormone (LHRH) receptor antagonists [1]. The 1-carboxylic acid provides a convenient anchor point for introducing peptidomimetic side chains.

Quote Request

Request a Quote for 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.